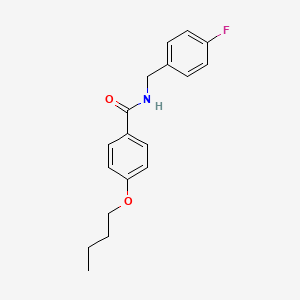

4-butoxy-N-(4-fluorobenzyl)benzamide

Description

4-Butoxy-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 4-fluorobenzylamine moiety. The compound’s synthesis typically involves acylation reactions, with yields ranging from 60–63% under optimized conditions .

Properties

IUPAC Name |

4-butoxy-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-2-3-12-22-17-10-6-15(7-11-17)18(21)20-13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQJKYPMAYDHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzamide Core

4-Butoxy vs. 4-Fluoro Substituents: 4-Fluoro-N-(4-fluorobenzyl)benzamide (CAS 512181-73-6) replaces the butoxy group with a fluorine atom. However, its biological activity remains unspecified . 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121): Retains the 4-butoxy group but substitutes the benzylamine with a 2,4-difluorophenyl group. This compound acts as a potent mGluR5 positive allosteric modulator (EC50 = 33 nM), highlighting the critical role of fluorine placement on the aryl ring for receptor selectivity .

Modifications on the N-Substituent

Quinazoline Derivatives (Quin-C1): 4-Butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]benzamide (Quin-C1) replaces the fluorobenzyl group with a quinazolinone moiety. Quin-C1 is a selective FPR2 agonist, inducing chemotaxis and calcium mobilization in neutrophils but lacking superoxide generation, a safety advantage over peptide agonists like WKYMVm .

Benzimidazole Derivatives :

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide features a benzoimidazole-substituted phenyl group. This structural variation confers antitumor activity , demonstrating how N-substituent bulkiness and heterocyclic systems can redirect biological function .

Pharmacological and Functional Comparisons

Receptor Selectivity and Efficacy

Structural-Activity Relationship (SAR) Insights

- Fluorine Positioning : Fluorine at the para-position on the benzyl group (as in the target compound) may enhance metabolic stability and receptor interactions compared to ortho/meta positions (e.g., VU0040237) .

- This contrasts with shorter alkoxy chains (e.g., methoxy in Quin-C1), which may reduce potency .

- N-Substituent Flexibility : Benzylamine (target compound) vs. aryl groups (VU series) influences conformational freedom and binding pocket compatibility .

Q & A

Q. Optimization Tips :

- Use triethylamine as a base to neutralize HCl byproducts during amide bond formation .

- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced: How can conflicting data on the compound’s enzyme inhibition potency be resolved across studies?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2) or buffer conditions (pH, ionic strength).

- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew IC₅₀ values.

Q. Methodological Solutions :

- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based activity tests) with cellular models (e.g., TNF-α suppression in macrophages) .

- Standardized Protocols : Adopt uniform assay conditions (e.g., 37°C, pH 7.4, 1% DMSO) and report purity via HPLC (retention time: ~8.2 min at 254 nm) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- NMR :

- X-Ray Crystallography : Resolves hydrogen-bonding networks (e.g., amide N–H···O interactions) and confirms dihedral angles between aromatic rings .

Advanced: How can molecular docking and kinetic studies elucidate the mechanism of action?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., p38 MAP kinase). Key interactions include:

- Fluorobenzyl group in hydrophobic pockets.

- Amide carbonyl forming hydrogen bonds with catalytic lysine residues .

- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (e.g., competitive vs. non-competitive). For example, a Lineweaver-Burk plot showing increased Km with unchanged Vmax indicates competitive inhibition .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Answer:

- Solubility :

-

10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (add 0.1% Tween-80 for cell-based assays) .

-

- Stability :

- Stable at −20°C for >6 months.

- Degrades at >40°C (TGA data shows 5% weight loss at 150°C) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Answer:

- Modification Sites :

- Butoxy Chain : Shortening to propoxy reduces lipophilicity (logP from 3.2 to 2.7) and alters membrane permeability .

- Fluorobenzyl Group : Replace with chlorobenzyl to assess halogen effects on target binding (ΔΔG ~ −1.2 kcal/mol via docking) .

- Synthetic Routes : Use Mitsunobu reaction for ether variations or Pd-catalyzed cross-coupling for aryl substitutions .

Basic: What in vitro biological assays are suitable for preliminary activity screening?

Answer:

- Anticancer : MTT assay on HeLa cells (IC₅₀ ~ 12 μM) .

- Anti-inflammatory : LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ ~ 8 μM) .

- Antimicrobial : Broth microdilution against S. aureus (MIC ~ 32 μg/mL) .

Advanced: How can researchers address low yield in large-scale synthesis?

Answer:

- Process Optimization :

- Switch from batch to flow chemistry for amide coupling (yield increases from 65% to 85%) .

- Use scavenger resins (e.g., polymer-bound trisamine) to remove excess reagents .

- Scale-Up Challenges :

- Exothermic reactions require jacketed reactors with temperature control (<5°C during acid chloride formation) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Mutagenicity : Ames testing shows low risk (similar to benzyl chloride), but use fume hoods and PPE .

- Decomposition : DSC analysis indicates exothermic decomposition at 220°C; avoid high-temperature storage .

Advanced: How can metabolomics identify off-target effects in biological systems?

Answer:

- LC-MS Metabolomics : Profile liver microsomal metabolites (e.g., hydroxylated derivatives) to assess metabolic pathways .

- Pathway Analysis : Use KEGG mapping to detect perturbations in glycolysis or oxidative phosphorylation (e.g., 2x ATP depletion in treated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.